2,3-dimethoxyterephthalic Acid
Description
It is structurally related to terephthalic acid (1,4-benzenedicarboxylic acid), a key monomer in polymer chemistry. The compound has been utilized in the synthesis of high-performance aromatic copolyamides due to its rigid backbone and ability to influence polymer solubility and thermal stability . Its derivatives, such as 2,3-dimethoxyterephthalaldehyde (CAS 179693-85-7), are also of interest in organic synthesis .
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2,3-dimethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-7-5(9(11)12)3-4-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XMYYGLMNSFSAPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxyterephthalic acid can be synthesized through several methods. One common approach involves the methoxylation of terephthalic acid. This process typically requires the use of methanol and a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the substitution of hydrogen atoms on the benzene ring with methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Esterification and Transesterification
Terephthalic acid derivatives commonly undergo esterification with alcohols. For example:
This reaction occurs at 250–300°C with acid catalysts . Methoxy substituents (as in 2,3-dimethoxyterephthalic acid) may alter reaction kinetics due to steric and electronic effects.
Key Parameters for Esterification of TPA Derivatives:
| Parameter | Value (TPA) | Impact of Methoxy Groups |
|---|---|---|
| Reaction Temperature | 250–300°C | Potential increase |
| Catalyst | HSO | Reduced efficiency |
| Esterification Yield | ~99% | Possible steric hindrance |
Thermal Decomposition
At elevated temperatures (>400°C), terephthalic acid derivatives decompose into smaller aromatic fragments (e.g., benzoic acid) and CO . Methoxy groups may lower decomposition thresholds due to increased electron density on the ring.
Acid-Base Reactions
The pKa values of terephthalic acid are:
Methoxy groups are electron-donating, which would raise the pKa of adjacent carboxylic acids (e.g., predicted pKa ~4.0–4.5 for this compound).
Polymerization
Terephthalic acid derivatives are precursors for polyesters (e.g., PET). Methoxy substituents could disrupt crystallinity but enhance solubility in organic solvents .
Biological and Environmental Reactivity
-
Metabolism : TPA derivatives are metabolized to monomethyl esters and free acids in vivo .
-
Photodegradation : Under UV light, methoxy groups may facilitate radical formation, accelerating degradation .
Critical Data Gaps:
-
No experimental data on this compound’s reactivity in peer-reviewed sources.
-
Limited information on steric/electronic effects of 2,3-substitution patterns.
Scientific Research Applications
Materials Science
Polymer Production
2,3-Dimethoxyterephthalic acid serves as a monomer in the synthesis of polyesters and other polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties. This compound is particularly useful in creating high-performance materials that require durability and resistance to environmental degradation.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | High (above 100°C) |
| Tensile Strength | Enhanced compared to standard polyesters |
| Thermal Decomposition Temperature | Increased stability |
Coatings and Films
The compound is also utilized in the formulation of coatings and films. Its ability to form strong intermolecular interactions contributes to improved adhesion and resistance to solvents. This makes it suitable for applications in protective coatings for various substrates.
Pharmaceutical Applications
Drug Delivery Systems
Research indicates that this compound can be used in the development of drug delivery systems. Its chemical structure allows for modifications that can enhance the bioavailability of pharmaceutical compounds. For instance, it can be incorporated into biodegradable polymers that release drugs over extended periods.
Case Study: Polymeric Micelles for Anticancer Drugs
A study demonstrated the use of this compound in creating polymeric micelles for delivering anticancer agents. The micelles improved solubility and stability of hydrophobic drugs, leading to enhanced therapeutic efficacy while reducing side effects.
Environmental Applications
Biodegradable Plastics
With increasing environmental concerns regarding plastic waste, this compound has been explored as a component in biodegradable plastics. Its incorporation into polymer matrices can facilitate degradation processes while maintaining desirable mechanical properties.
Table 2: Comparison of Biodegradability
| Material Type | Biodegradation Rate | Environmental Impact |
|---|---|---|
| Conventional Plastics | Very Low | High |
| Biodegradable Plastics (with this compound) | Moderate to High | Low |
Mechanism of Action
The mechanism by which 2,3-dimethoxyterephthalic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its interactions with enzymes and other biomolecules are of particular interest, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Structural Isomers
The positional arrangement of methoxy groups on the benzene ring distinguishes 2,3-dimethoxyterephthalic acid from its isomers:
2,5-Dimethoxyterephthalic Acid : Methoxy groups at 2 and 5 positions.
- Applications : Forms cobalt(II) coordination polymers with imidazole derivatives, exhibiting photocatalytic activity (e.g., methylene blue degradation under UV light) .
- Structure-Property Relationship : The 2,5-substitution pattern facilitates charge transfer in coordination complexes, enhancing photocatalytic efficiency compared to unsubstituted terephthalic acid .
2,6-Dimethoxyterephthalic Acid: Methoxy groups at 2 and 6 positions. Occurrence: Isolated from Panax ginseng berry extracts alongside phenolic and megastigmane derivatives . Synthesis: Identified via spectroscopic methods (NMR, MS) but lacks reported industrial applications compared to 2,3- and 2,5-isomers .
Table 1: Comparison of Dimethoxyterephthalic Acid Isomers
Physicochemical Properties
- Solubility : Methoxy groups in the 2,3-positions improve solubility in polar aprotic solvents (e.g., DMAc, NMP), critical for polymer processing .
- Thermal Stability : Aromatic copolyamides derived from this compound exhibit high glass transition temperatures (>300°C) due to restricted chain mobility .
- Photocatalytic Activity : The 2,5-isomer’s Co(II)-complexes achieve ~90% methylene blue degradation in 120 minutes, outperforming unsubstituted terephthalate complexes .
Biological Activity
2,3-Dimethoxyterephthalic acid (DMTPA) is a derivative of terephthalic acid, which has garnered attention for its potential biological activities. This compound is structurally characterized by two methoxy groups attached to the terephthalic acid framework. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and materials science.
- Molecular Formula : CHO
- Molar Mass : 194.19 g/mol
- Structure : Contains two methoxy groups at the 2 and 3 positions of the terephthalic acid backbone.
Biological Activity Overview
Research into the biological activity of DMTPA has revealed several key effects, particularly in relation to metabolic processes and potential toxicity.
1. Adipogenic Activity
Studies have shown that terephthalic acid and its derivatives can influence adipocyte differentiation and lipid accumulation. For instance, exposure to terephthalic acid has been linked to increased lipid content in murine adipocytes (3T3-L1 cells), suggesting that DMTPA may also exhibit similar effects due to its structural similarity to terephthalic acid.
- Key Findings :
2. Urolithiasis Induction
Terephthalic acid has been implicated in the formation of bladder stones (urolithiasis) in animal models. The formation of calcium terephthalate stones was noted, highlighting a toxicological concern associated with high concentrations of DMTPA.
- Key Findings :
3. Toxicological Profile
The toxicological assessment of DMTPA indicates low acute toxicity but raises concerns about chronic exposure effects, particularly on the urinary tract.
- Key Findings :
Study on Adipocyte Differentiation
A recent study investigated the effects of terephthalic acid on murine adipocytes, revealing that even low concentrations could induce significant lipid accumulation and activate pathways associated with obesity. The study utilized Oil Red O staining to quantify lipid droplets, demonstrating a clear dose-response relationship.
| Concentration (nM) | Lipid Accumulation (Relative Units) |
|---|---|
| 10 | 1.27 |
| 100 | 3.75 |
Study on Urolithiasis
In another study focusing on urolithiasis, researchers found that high dietary concentrations of terephthalic acid resulted in a steep dose-response curve for stone formation in weanling rats. This underscores the importance of monitoring exposure levels in populations potentially consuming contaminated food sources.
| Age Group | Incidence of Calculi (%) | Dietary Concentration (mg/kg) |
|---|---|---|
| Weanling Rats | High | Variable |
| Adult Rats | Low | Same as above |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dimethoxyterephthalic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of this compound can be adapted from analogous dicarboxylic acid derivatives. A common approach involves methoxylation of terephthalic acid precursors under controlled conditions. For example, refluxing with methanol and sulfuric acid as a catalyst can introduce methoxy groups. Optimization includes adjusting reaction temperature (80–120°C), catalyst concentration (e.g., 5–10% H₂SO₄), and reaction time (12–24 hours). Purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity. Yield optimization may require iterative adjustments to solvent ratios and temperature gradients during crystallization .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its purity?
- Methodological Answer :
- FT-IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) to assess purity (>98%) and monitor byproducts .
- Elemental Analysis : Validate stoichiometry (C, H, O percentages) to confirm molecular integrity .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during synthesis .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Storage : Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound in coordination polymers?
- Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-31G(d) basis set) model electronic properties such as HOMO-LUMO gaps and charge distribution. For coordination polymers, simulate ligand-metal binding energies and orbital interactions. Validate predictions with experimental UV-Vis spectra (e.g., absorption bands at 300–400 nm for charge-transfer transitions) . Include exact-exchange terms in functionals to improve thermochemical accuracy (average error <3 kcal/mol) .
Q. What strategies can resolve discrepancies between experimental data and computational models when studying the catalytic activity of metal-organic frameworks (MOFs) incorporating this compound?
- Methodological Answer :
- Parameter Calibration : Adjust DFT functionals (e.g., hybrid functionals like PBE0) to better match experimental redox potentials or adsorption energies .
- Experimental Validation : Compare calculated reaction pathways (e.g., photocatalytic degradation intermediates) with LC-MS or GC-MS data .
- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects via COSMO-RS) and cross-reference with kinetic studies (e.g., rate constants for pollutant degradation) .
Q. What mechanistic insights can be gained from studying the photocatalytic degradation pathways of this compound derivatives under varying environmental conditions?
- Methodological Answer :
- Radical Trapping Experiments : Use scavengers (e.g., isopropanol for •OH, EDTA for h⁺) to identify dominant degradation mechanisms .
- pH-Dependent Studies : Monitor degradation efficiency at pH 3–10 to assess stability of intermediates (e.g., hydroxylated derivatives via LC-MS).
- Computational Mapping : Combine DFT with kinetic isotope effects (KIEs) to elucidate rate-determining steps in oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
